molecular formula C7H8N2O2 B13790700 4-Amino-6-imino-3-methoxycyclohexa-2,4-dien-1-one

4-Amino-6-imino-3-methoxycyclohexa-2,4-dien-1-one

Cat. No.: B13790700
M. Wt: 152.15 g/mol
InChI Key: ODVZHKCDZAXVEG-UHFFFAOYSA-N
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Description

4-Amino-6-imino-3-methoxycyclohexa-2,4-dien-1-one is a chemical compound with a unique structure that includes an amino group, an imino group, and a methoxy group attached to a cyclohexa-2,4-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-imino-3-methoxycyclohexa-2,4-dien-1-one can be achieved through several methods. One common approach involves the photolytic cleavage of cyclohexa-2,4-dienones in the presence of diamines. This method utilizes visible light to induce the cleavage, resulting in the formation of bis-amides containing a diene moiety .

Industrial Production Methods

Industrial production of this compound may involve similar photolytic methods, scaled up to accommodate larger quantities. The use of efficient photolytic reactors and controlled reaction conditions ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-imino-3-methoxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the imino group to an amino group, altering the compound’s properties.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Amino-6-imino-3-methoxycyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-imino-3-methoxycyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially inhibiting or activating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-2,4-dien-1-one derivatives: These compounds share a similar core structure but differ in their functional groups.

    Quinone imines: These compounds have a similar imino group and exhibit comparable reactivity.

Uniqueness

4-Amino-6-imino-3-methoxycyclohexa-2,4-dien-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

4-amino-6-imino-3-methoxycyclohexa-2,4-dien-1-one

InChI

InChI=1S/C7H8N2O2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,8H,9H2,1H3

InChI Key

ODVZHKCDZAXVEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C(=N)C=C1N

Origin of Product

United States

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